4-(3-Nitrophenyl)piperidine
Overview
Description
4-(3-Nitrophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound features a piperidine ring substituted with a 3-nitrophenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrophenyl)piperidine typically involves the reaction of 3-nitrochlorobenzene with piperidine. The reaction is carried out under reflux conditions in the presence of a base such as sodium carbonate. The general reaction scheme is as follows:
Starting Materials: 3-nitrochlorobenzene and piperidine.
Reaction Conditions: Reflux in the presence of sodium carbonate.
Procedure: A mixture of 3-nitrochlorobenzene, sodium carbonate, and piperidine is heated to reflux under nitrogen for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Nitrophenyl)piperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Sodium chlorite, carbon dioxide atmosphere.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Reduction: 4-(3-Aminophenyl)piperidine.
Oxidation: Piperidin-2-one derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Nitrophenyl)piperidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors. For example, piperidine derivatives are known to inhibit enzymes such as cholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.
Piperazine: A similar heterocyclic compound with two nitrogen atoms in the ring.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
4-(3-Nitrophenyl)piperidine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(3-nitrophenyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZAGHYGQGJUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90614054 | |
Record name | 4-(3-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858850-25-6 | |
Record name | 4-(3-Nitrophenyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90614054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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